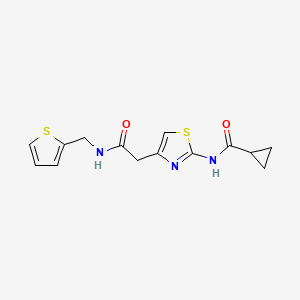

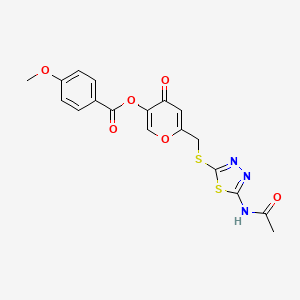

![molecular formula C18H20N4O2 B3003881 6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108839-44-5](/img/structure/B3003881.png)

6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide" is a derivative of the pyrazolo[1,5-a]pyrazine class, which has been the subject of research due to its biological significance. Compounds within this class have been explored for their potential as HIV-1 integrase inhibitors, as well as for their antibacterial, antifungal, and anticancer properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides involves structure-activity studies to optimize binding to the target site, such as the integrase active site of HIV-1 . Another example includes the reaction of phenylhydrazine with ethyl acetoacetate and DMF-DMA to obtain pyrazolecarboxylate derivatives, which can be further hydrolyzed to yield the corresponding carboxylic acids .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazine derivatives is characterized by the presence of a bicyclic core with nitrogen atoms that can act as metal-binding heteroatoms. The coplanar arrangement of these heteroatoms is crucial for optimal binding to biological targets such as enzymes . Single-crystal X-ray diffraction techniques have been used to determine the crystal structure of related compounds, providing insights into their three-dimensional conformation and potential interactions with biological macromolecules .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazine derivatives undergo various chemical reactions to introduce or modify functional groups, which can significantly alter their biological activity. For example, reactions with triethyl orthoformate, hydrazine hydrate, acetic anhydride, and other reagents have been used to synthesize oxopyrazolinylpyridines and related compounds . These reactions are essential for the development of new molecules with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy are commonly used to characterize these compounds and confirm their chemical identity . Additionally, the study of their antibacterial, antifungal, and anticancer activities provides information on their potential as drug candidates . Theoretical studies, including density functional theory (DFT) and time-dependent TD-DFT methods, are also employed to predict properties such as NMR chemical shifts and electronic transitions within the molecules .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- Efficient methods for synthesizing novel derivatives of pyrazolopyrazine compounds, including similar structures to the specified compound, have been developed. These methods involve reactions with α-halocarbonyl compounds and lead to various heterocyclic compounds with potential pharmacological activities (El‐Dean et al., 2018).

Antimicrobial Activity

- Certain pyrazolopyrazine derivatives demonstrate significant antimicrobial activity. The synthesis of polysubstituted and condensed pyrazolopyrazine derivatives has been explored, showing promising antibacterial and antifungal properties (Hafez et al., 2015).

Anticancer Activity

- Pyrazolopyrazine derivatives have shown potential as anticancer agents. For example, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, suggesting their potential in cancer treatment (Abdellatif et al., 2014).

Analgesic and Anti-Inflammatory Properties

- Research has been conducted on pyrazolopyrazole derivatives for their analgesic and anti-inflammatory activities, indicating their potential therapeutic uses in pain and inflammation management (More et al., 2022).

Anti-HIV Activity

- Novel pyrazolopyridone derivatives synthesized from oxoketene dithioacetal have exhibited moderate to potent anti-HIV activity, demonstrating their potential use in HIV treatment (Savant et al., 2018).

Drug Degradation Study

- The compound bortezomib, structurally similar to the specified compound, has been studied for its stability and degradation under clinical use conditions. This research is crucial for understanding the shelf-life and effectiveness of such drugs (Bolognese et al., 2009).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

For example, kinase inhibitors typically work by binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .

Biochemical Pathways

These could include pathways involved in inflammation, viral replication, fungal growth, and tumor growth .

Pharmacokinetics

The presence of the pyrrolopyrazine scaffold, which includes a pyrrole ring and a pyrazine ring, could potentially enhance the compound’s absorption and distribution .

Result of Action

Given the wide range of biological activities associated with pyrrolopyrazine derivatives, the effects could be diverse, ranging from inhibition of microbial growth to reduction of inflammation and tumor growth .

Propiedades

IUPAC Name |

6-methyl-4-oxo-N-(4-phenylbutan-2-yl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-12(8-9-14-6-4-3-5-7-14)19-17(23)15-10-16-18(24)20-13(2)11-22(16)21-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOMBBISESCWQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NC(C)CCC3=CC=CC=C3)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

![4-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)

![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4-pyridinyliden}-N-({[3-(trifluoromethyl)anilino]carbonyl}oxy)amine](/img/structure/B3003817.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B3003820.png)